Boc-Ile-OSu

説明

The exact mass of the compound Boc-Ile-OSu is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-Ile-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Ile-OSu including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O6/c1-6-9(2)12(16-14(21)22-15(3,4)5)13(20)23-17-10(18)7-8-11(17)19/h9,12H,6-8H2,1-5H3,(H,16,21)/t9-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATJLEZSGFVHQA-CABZTGNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3392-08-3 | |

| Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3392-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3392-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinimido N-(tert-butoxycarbonyl)isoleucinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Strategic Application of Boc-L-Isoleucine N-Hydroxysuccinimide Ester in Peptide Synthesis

This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-L-isoleucine N-hydroxysuccinimide ester (Boc-Ile-OSu), a critical building block in solid-phase peptide synthesis (SPPS). We will dissect its molecular architecture, explore the mechanistic rationale behind its use, and provide field-proven protocols for its effective incorporation into peptide chains, with a special focus on overcoming the challenges associated with sterically hindered amino acids.

Deconstructing the Reagent: The Trifecta of Functionality in Boc-Ile-OSu

The efficacy of Boc-Ile-OSu in controlled, stepwise peptide synthesis stems from the distinct roles of its three core components: the Boc protecting group , the isoleucine residue , and the N-hydroxysuccinimide (OSu) ester activating group . Understanding these individual functions is paramount to mastering its application.

The Gatekeeper: The tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for the α-amino group of isoleucine.[1] Its widespread use in one of the classical SPPS strategies, known as the Boc/Bzl methodology, is due to its unique chemical properties.[2]

-

Mechanism of Protection and Deprotection: The Boc group is installed on the amino acid via reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] Its critical feature is its lability under moderately acidic conditions, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3][4] The acid-catalyzed removal proceeds through the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine, preparing it for the next coupling step.[1] This differential acid lability is the cornerstone of the Boc strategy, allowing for selective deprotection of the α-amino group while more acid-stable side-chain protecting groups (often benzyl-based) remain intact until the final cleavage step.[1][4]

-

Strategic Advantage: The Boc group's robust nature under coupling conditions and its clean, predictable removal are fundamental to preventing unwanted polymerization and ensuring the stepwise elongation of the peptide chain.[1][5]

The Building Block: The L-Isoleucine Residue

Isoleucine (Ile) is an essential amino acid characterized by a β-branched, sterically demanding side chain (a sec-butyl group).[6][7] This structural feature is a double-edged sword in peptide synthesis.

-

Biological Significance: The bulky, hydrophobic nature of the isoleucine side chain is crucial for protein folding, stability, and mediating protein-protein interactions.[5]

-

The Synthetic Challenge - Steric Hindrance: The β-branched side chain poses a significant steric obstacle during the coupling reaction.[6][7] This bulkiness can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.[6][8] Inefficient coupling results in the formation of "deletion sequences"—peptides missing the intended isoleucine residue—which are often difficult to separate from the target peptide, thereby compromising the purity and yield of the final product.[6]

The Activator: The N-Hydroxysuccinimide (OSu) Ester

To overcome the kinetic barrier imposed by isoleucine's steric bulk, the carboxylic acid must be "activated." The N-hydroxysuccinimide (OSu) ester is a highly effective activating group for this purpose.[9][10]

-

Mechanism of Activation and Coupling: Boc-Ile-OSu is a pre-activated form of Boc-L-Isoleucine. N-hydroxysuccinimide is an excellent leaving group. The ester linkage makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free α-amino group of the resin-bound peptide.[9][11] This reaction forms a stable amide (peptide) bond and releases N-hydroxysuccinimide as a water-soluble, easily removable byproduct.[10]

-

Advantages of OSu Esters:

-

High Reactivity: OSu esters react rapidly and efficiently with primary amines under mild conditions.[9][10]

-

Stability and Crystallinity: Unlike some activated intermediates that must be generated in situ, OSu esters like Boc-Ile-OSu are stable, crystalline solids that can be purified and stored, ensuring high purity of the starting material.[10][12]

-

Reduced Racemization Risk: The use of active esters is a well-established strategy to suppress the racemization of the α-carbon during peptide coupling, a notorious side reaction that can compromise the biological activity of the final peptide.[13]

-

The Boc-Ile-OSu Coupling Workflow: A Technical Protocol

The successful incorporation of Boc-Ile-OSu requires a systematic and monitored approach. The following protocol outlines a standard manual coupling cycle within a Boc-SPPS framework.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| Peptide-Resin | e.g., Merrifield or PAM resin with N-terminal amine | Solid support for the growing peptide chain |

| Boc-Ile-OSu | ≥98% purity | Activated amino acid building block |

| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Solvent for washing and deprotection |

| Trifluoroacetic Acid (TFA) | Reagent grade | Boc deprotection agent |

| N,N-Diisopropylethylamine (DIEA) | Reagent grade, redistilled | Non-nucleophilic base for neutralization |

| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | Primary coupling solvent |

| Isopropanol (IPA) | Reagent grade | Washing solvent |

| Ninhydrin Test Kit | For qualitative monitoring of free primary amines |

Step-by-Step Coupling Protocol

This protocol assumes a starting scale of 0.1 mmol on a suitable resin.

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a suitable reaction vessel. Drain the solvent.

-

Boc Deprotection:

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]

-

Drain the TFA solution.

-

Causality: The initial short treatment removes residual water and begins the deprotection, while the longer second treatment ensures complete removal of the Boc group. The protonated state of the amine post-deprotection can help disrupt peptide aggregation.[3][14]

-

Washing: Wash the resin thoroughly to remove residual TFA and byproducts.

-

DCM (3x)

-

IPA (2x)

-

DCM (3x)

-

-

Neutralization:

-

Washing: Wash the resin to remove excess DIEA.

-

DCM (3x)

-

DMF (2x)

-

-

Coupling Reaction:

-

Reaction Monitoring (Self-Validation):

-

After 2 hours, take a small sample of resin beads, wash them thoroughly with DCM, and perform a qualitative ninhydrin (Kaiser) test.[6]

-

Interpretation: A blue/purple color indicates the presence of unreacted primary amines, signifying an incomplete reaction. A yellow/colorless result indicates complete coupling.

-

If the test is positive, allow the reaction to proceed for another 1-2 hours and test again. If it remains positive, a second coupling (double coupling) may be necessary.

-

-

Post-Coupling Wash:

-

Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and the N-hydroxysuccinimide byproduct.

-

The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Process: Workflows and Mechanisms

Diagrams are essential for clarifying complex chemical processes. The following are represented in the DOT language for Graphviz.

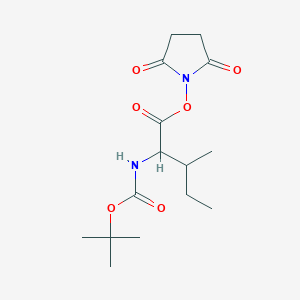

Chemical Structure of Boc-Ile-OSu

Caption: Figure 1: Chemical Structure of Boc-Ile-OSu.

Mechanism of Boc-Ile-OSu Coupling

Caption: Figure 2: Amide bond formation via activated ester.

Boc-SPPS Single Coupling Cycle Workflow

Caption: Figure 3: Workflow for a single coupling cycle.

Conclusion: A Versatile Tool for Challenging Syntheses

Boc-Ile-OSu represents a powerful and reliable reagent for the incorporation of the sterically hindered isoleucine residue in peptide synthesis. Its design elegantly combines a robust, acid-labile protecting group with a highly efficient active ester, providing a practical solution to a common synthetic challenge. While modern peptide synthesis has largely shifted towards Fmoc chemistry for many applications due to its milder deprotection conditions, the Boc strategy remains highly relevant for the synthesis of certain hydrophobic sequences and complex peptides where its unique chemical properties offer distinct advantages.[][17][18] A thorough understanding of the principles outlined in this guide—from the mechanistic roles of the Boc and OSu groups to the practical execution and monitoring of the coupling reaction—is essential for researchers aiming to achieve high-purity, high-yield synthesis of isoleucine-containing peptides.

References

- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.

- FAQ. (n.d.). What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry?

- PubChem. (n.d.). Boc-Ile-OSu.

- ChemicalBook. (2019). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis.

- J&K Scientific LLC. (n.d.). Boc-L-isoleucine N-hydroxysuccinimide ester.

- NIH. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Benchchem. (n.d.). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).

- Benchchem. (n.d.). Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis.

- Chem-Impex. (n.d.). Boc-L-isoleucine.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis.

- ResearchGate. (2025). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters.

- Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.

- ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.

- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Benchchem. (n.d.). The Enduring Debate: Unveiling the Limitations of Boc Chemistry in Modern Peptide Synthesis.

- AAPPTec. (n.d.). Peptide Synthesis - FAQ.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 11. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Boc-L-Isoleucine-N-hydroxysuccinimide Ester (Boc-Ile-OSu): Chemical Properties, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-tert-butoxycarbonyl-L-isoleucine N-hydroxysuccinimide ester (Boc-Ile-OSu), a critical reagent in peptide synthesis and bioconjugation. As an activated amino acid derivative, Boc-Ile-OSu offers a stable and efficient means of introducing an isoleucine residue into a growing peptide chain.

Core Chemical and Physical Properties

Boc-Ile-OSu is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester.[1] This dual modification makes it a valuable building block in solid-phase peptide synthesis (SPPS).[2][3] The Boc group provides temporary protection to the N-terminus, preventing unwanted side reactions during peptide bond formation, while the OSu ester is a highly reactive moiety that facilitates efficient coupling to the free amino group of the growing peptide chain.[1][]

The compound typically appears as a white to off-white crystalline powder.[3] It is stable under recommended storage conditions, which are typically at -20°C to maintain its integrity.[5]

Quantitative Data Summary

| Property | Value | References |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | [6][7] |

| CAS Number | 3392-08-3 | [6] |

| Molecular Formula | C₁₅H₂₄N₂O₆ | [6] |

| Molecular Weight | 328.36 g/mol | [6] |

| Melting Point | 103-108 °C | [8] |

| Solubility | Readily soluble in organic solvents. | [] |

| Appearance | White to off-white powder. | [8] |

Structural Elucidation and Key Functional Groups

The structure of Boc-Ile-OSu is characterized by three key components: the isoleucine backbone, the N-terminal Boc protecting group, and the C-terminal N-hydroxysuccinimide ester.

-

Isoleucine Backbone: The stereochemistry of the isoleucine residue is crucial for the biological activity of the final peptide. Boc-Ile-OSu retains the natural L-configuration of isoleucine.

-

Boc Protecting Group: The tert-butoxycarbonyl group is a bulky, acid-labile protecting group. Its primary function is to prevent the N-terminal amine from participating in unwanted reactions during the coupling step. It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the next amino acid to be coupled in the sequence.[1]

-

N-hydroxysuccinimide (OSu) Ester: The OSu ester is an activated form of the carboxylic acid. N-hydroxysuccinimide is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of the peptide chain. This results in the formation of a stable amide (peptide) bond.[][9]

Mechanism of Action in Peptide Synthesis

The utility of Boc-Ile-OSu in peptide synthesis stems from the reactivity of the OSu ester. The coupling reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of peptide bond formation using Boc-Ile-OSu.

Experimental Protocol: A Single Coupling Cycle in Boc-SPPS

The following is a generalized protocol for a single coupling cycle of Boc-Ile-OSu in Boc solid-phase peptide synthesis.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Ile-OSu

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Shaking vessel

-

Filtration apparatus

Workflow:

Caption: A logical workflow of a single cycle in Boc-SPPS using Boc-Ile-OSu.

Step-by-Step Methodology:

-

Deprotection of the N-terminal Boc group: The peptide-resin is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group from the N-terminus of the growing peptide chain.[10]

-

Washing: The resin is thoroughly washed with DCM and then DMF to remove residual TFA and the cleaved Boc group.

-

Neutralization: The resin is neutralized with a solution of a hindered base, such as diisopropylethylamine (DIPEA), in DMF to prepare the free amine for the subsequent coupling reaction.[10]

-

Washing: The resin is washed with DMF to remove excess DIPEA and its salt.

-

Activation and Coupling of Boc-Ile-OSu: A solution of Boc-Ile-OSu in DMF is added to the neutralized peptide-resin. The mixture is then agitated to facilitate the formation of the peptide bond.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and the N-hydroxysuccinimide byproduct.[10]

This cycle is repeated with the desired sequence of Boc-protected amino acids.

Applications Beyond Peptide Synthesis

While the primary application of Boc-Ile-OSu is in peptide synthesis, its activated nature also lends it to other bioconjugation techniques.[7] These include:

-

Protein Modification: For studying protein structure and function.[7]

-

Drug Development: In the creation of prodrugs to enhance bioavailability and targeted delivery.[7][11]

-

Biotechnology: In the development of vaccines and therapeutic proteins.[7]

-

Diagnostics: In the preparation of diagnostic agents.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Boc-Ile-OSu. It is recommended to wear protective gloves, eye protection, and a lab coat.[12] Avoid inhalation of dust and ensure adequate ventilation.[12] In case of contact with skin or eyes, rinse immediately with plenty of water.[12] For detailed safety information, refer to the material safety data sheet (MSDS).[12][13]

Conclusion

Boc-Ile-OSu is an indispensable tool in the field of peptide chemistry and bioconjugation. Its well-defined chemical and physical properties, combined with its high reactivity and stability, make it a reliable building block for the synthesis of complex peptides and other biomolecules for a wide range of research, therapeutic, and diagnostic applications. This guide provides the foundational technical information for its effective and safe utilization in a laboratory setting.

References

-

PubChem. Boc-Ile-OSu | C15H24N2O6. National Center for Biotechnology Information. Available from: [Link]

-

J&K Scientific LLC. Boc-L-isoleucine N-hydroxysuccinimide ester | 3392-08-3. Available from: [Link]

-

PubChem. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4. National Center for Biotechnology Information. Available from: [Link]

- Anfinsen, C. B., Ontjes, D., & Ohno, M. (1967). The synthesis of protected peptide fragments of a staphylococcal nuclease.

-

AAPPTec. MSDS - Safety Data Sheet. Available from: [Link]

- Peale, F. V., Jr, & Merrifield, R. B. (1985). The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent.

-

Aapptec Peptides. Boc-Ile-OH 1/2H2O [204138-23-8]. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 5. apexbt.com [apexbt.com]

- 6. Boc-Ile-OSu | C15H24N2O6 | CID 333451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. peptide.com [peptide.com]

Introduction: The Critical Role of Reagent Integrity in Peptide Synthesis

An In-depth Technical Guide to the Stability and Storage of Boc-Ile-OSu

N-tert-butoxycarbonyl-L-isoleucine N-hydroxysuccinimide ester, commonly abbreviated as Boc-Ile-OSu, is a cornerstone reagent in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] It serves as an activated form of the amino acid isoleucine, designed for the efficient formation of amide bonds with primary amines. The molecule consists of three key components: the isoleucine side chain, the amine-protecting Boc group, and the carboxyl-activating N-hydroxysuccinimide (NHS) ester. The Boc group provides robust protection under basic and nucleophilic conditions yet is easily removed with mild acid, while the NHS ester facilitates a highly efficient and selective reaction with amine nucleophiles.[][4][5][]

The efficacy of any peptide synthesis campaign hinges on the purity and reactivity of its building blocks. For active esters like Boc-Ile-OSu, this is paramount. The very feature that makes it an excellent acylating agent—the highly reactive NHS ester—also renders it inherently susceptible to degradation. This guide provides a comprehensive overview of the chemical principles governing the stability of Boc-Ile-OSu, recommended storage and handling procedures to maximize its shelf-life, and a quantitative protocol for assessing its viability.

Part 1: The Chemical Basis of Boc-Ile-OSu Instability

The stability of Boc-Ile-OSu is not dictated by the robust Boc protecting group, which is stable to most bases and nucleophiles, but by the lability of the N-hydroxysuccinimide ester.[][7] The NHS moiety is an excellent leaving group, rendering the ester's carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. In the context of its use and storage, two competing nucleophilic reactions are of primary concern: aminolysis and hydrolysis.

-

Aminolysis (Desired Reaction): The reaction with a primary amine (e.g., the N-terminus of a growing peptide chain) to form a stable amide bond. This is the productive pathway in peptide synthesis.

-

Hydrolysis (Degradation Pathway): The reaction with water, which cleaves the active ester, yielding the inactive Boc-Isoleucine carboxylic acid and free N-hydroxysuccinimide. This is the primary degradation pathway.[8][9]

While primary amines are stronger nucleophiles than water, the vast molar excess of water in aqueous or even humid environments makes hydrolysis a significant and unavoidable competing reaction.[8] Understanding and mitigating the factors that accelerate hydrolysis is the key to preserving the integrity of Boc-Ile-OSu.

Degradation Pathway Visualization

The following diagram illustrates the hydrolytic degradation of Boc-Ile-OSu.

Caption: Hydrolytic degradation pathway of Boc-Ile-OSu.

Part 2: Key Factors Influencing Stability

The rate of hydrolysis, and thus the stability of Boc-Ile-OSu, is critically dependent on three environmental factors: moisture, pH, and temperature.

Moisture: The Primary Catalyst for Degradation

As the substrate for the hydrolysis reaction, water is the most significant threat to the stability of solid Boc-Ile-OSu. The compound is a crystalline solid or powder and must be rigorously protected from atmospheric moisture.[9][10]

Causality: Even trace amounts of condensed moisture on the solid reagent can initiate hydrolysis. Repeatedly opening a container of the reagent at room temperature in a typical lab environment can introduce enough moisture to cause significant degradation over time. The hydrolysis process can be autocatalytic to some extent, as the resulting carboxylic acid can influence the local pH.

Field Insight: Always allow the reagent container to equilibrate to ambient temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.[9][10] For long-term storage, purging the container headspace with an inert gas like argon or nitrogen before sealing is a best practice.[9]

pH: The Accelerator of Hydrolysis in Solution

For Boc-Ile-OSu in solution, pH is the most critical factor governing its stability. The rate of NHS ester hydrolysis increases dramatically with increasing pH.[8]

Causality: At higher pH values, the concentration of the more potent hydroxide ion (OH⁻) nucleophile increases, which attacks the electrophilic carbonyl carbon of the ester far more rapidly than neutral water. While the desired aminolysis reaction is also typically performed at a slightly basic pH (7.2-8.5) to ensure the amine nucleophile is deprotonated and reactive, this is a delicate balance.[][8] Pushing the pH too high (above 9) will cause hydrolysis to dominate, often leading to complete degradation within minutes.[9][10]

Temperature: The Universal Reaction Potentiator

As with most chemical reactions, the rate of Boc-Ile-OSu hydrolysis increases with temperature.

Causality: Higher temperatures provide the necessary activation energy for the hydrolysis reaction to occur more frequently. This applies to both the solid state (albeit at a much slower rate) and in solution. Storing the reagent at low temperatures significantly reduces the kinetic energy of water molecules and slows the degradation process.

Part 3: Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are recommended to maximize the shelf-life and efficacy of Boc-Ile-OSu.

Long-Term Storage of Solid Boc-Ile-OSu

-

Temperature: The consensus from suppliers is to store the solid reagent at -20°C for long-term stability.[11][12]

-

Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[9]

-

Desiccation: Store within a desiccator, particularly if frequent access is required. This provides an additional layer of protection against moisture ingress.[9][10]

Handling and Use

-

Equilibration: Before use, remove the container from the freezer and allow it to warm to room temperature in a desiccator.

-

Weighing: Weigh the required amount of powder quickly in a low-humidity environment if possible. Do not leave the container open to the atmosphere for extended periods.

-

Resealing: Before returning to storage, consider purging the vial with inert gas. Ensure the cap is tightly sealed.

Stability in Solution

Boc-Ile-OSu solutions are not stable and should always be prepared fresh immediately before use.[11] Long-term storage of solutions is not recommended under any circumstances.[11] If a stock solution must be made for immediate use in a series of experiments, use a dry, amine-free organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) and keep it tightly capped and on ice.[9]

Data Summary: Stability of NHS Esters

The following table summarizes the approximate half-life of a typical NHS ester in aqueous solution, highlighting the profound impact of pH and temperature. While specific kinetics for Boc-Ile-OSu may vary slightly, these values provide an authoritative guide to its relative stability.

| pH | Temperature | Approximate Half-Life |

| 7.0 | 25°C | 4-5 hours |

| 8.0 | 25°C | 1 hour |

| 8.6 | 25°C | 10 minutes |

| 7.0 | 4°C | Several hours |

(Data synthesized from multiple sources describing general NHS ester stability)[8][9][10][13]

Part 4: Self-Validating Protocol for Assessing Boc-Ile-OSu Activity

It is prudent to periodically assess the quality of an NHS-ester reagent, especially if it is old or has been handled multiple times. This spectrophotometric assay provides a direct measure of the percentage of active, amine-reactive ester remaining in a sample.

Principle: The method is based on quantifying the amount of the N-hydroxysuccinimide (NHS) leaving group released upon complete base-catalyzed hydrolysis. The ionized form of NHS in a basic solution has a strong absorbance maximum around 260 nm.[9][14] By measuring the absorbance before and after complete hydrolysis, one can determine the amount of NHS that was originally part of the active ester.[9]

Experimental Workflow Diagram

Caption: Workflow for the spectrophotometric assessment of Boc-Ile-OSu activity.

Detailed Step-by-Step Methodology

Materials:

-

Boc-Ile-OSu to be tested

-

Amine-free buffer, pH 7-8 (e.g., 0.1 M sodium phosphate, pH 7.5)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Sample Preparation: Accurately weigh 1-2 mg of the Boc-Ile-OSu reagent into a microcentrifuge tube.[9]

-

Solubilization: Add 2 mL of the amine-free buffer to the tube and vortex to dissolve. This is your "Test Solution". Note: If the reagent is not water-soluble, first dissolve it in a small, precise volume (e.g., 50 µL) of dry DMF or DMSO, then add the buffer.

-

Control Preparation: Prepare a "Control Solution" containing the same solvent and buffer mixture but without the Boc-Ile-OSu reagent.[9]

-

Initial Absorbance (A_initial): Set the spectrophotometer to 260 nm. Blank the instrument with the Control Solution. Measure the absorbance of the Test Solution. This is A_initial .

-

Forced Hydrolysis: To the cuvette containing the Test Solution, add a small volume (e.g., 20 µL) of the 0.5-1.0 N NaOH solution. Mix well by gently pipetting or inverting the cuvette. Do the same for the Control Solution to use as a blank. Let the reaction proceed for 5-10 minutes to ensure complete hydrolysis.

-

Final Absorbance (A_final): Blank the instrument with the base-treated Control Solution. Measure the absorbance of the base-treated Test Solution. This is A_final .

-

Calculation: The percentage of active NHS ester can be estimated by comparing the initial and final absorbance values. A significant increase in absorbance indicates the presence of active ester.

Interpretation of Results:

-

Active Reagent: If A_final is measurably and significantly greater than A_initial , the Boc-Ile-OSu reagent contains active NHS ester and is suitable for use.[9][10]

-

Inactive/Hydrolyzed Reagent: If A_final is not significantly greater than A_initial , the reagent is largely or completely hydrolyzed and should be discarded.[9][10]

For a more quantitative assessment, one can compare the result (ΔA = A_final - A_initial) to that of a fresh, high-quality batch of the reagent to establish a benchmark for full activity.

Conclusion

The utility of Boc-Ile-OSu in chemical synthesis is directly proportional to its purity and reactivity. Its primary vulnerability is the hydrolysis of the N-hydroxysuccinimide ester, a process accelerated by moisture, elevated pH, and high temperatures. By adhering to stringent storage conditions—namely, storage at -20°C under a dry, inert atmosphere—and employing careful handling techniques, researchers can significantly extend the useful life of this critical reagent. Furthermore, the implementation of a simple, self-validating spectrophotometric assay allows laboratories to confirm reagent activity, ensuring the integrity of their synthetic workflows and the successful outcome of their research and development efforts.

References

-

BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

-

How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

-

Stability of NHS esters of mPEG5k under accelerated conditions. Effects... ResearchGate. [Link]

-

Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PubMed Central (PMC). [Link]

-

Boc-Ile-OSu | C15H24N2O6. PubChem. [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]

-

Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Food and Drug Administration (FDA). [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Boc-L-isoleucine N-hydroxysuccinimide ester | 3392-08-3. J&K Scientific LLC. [Link]

-

Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative. Chemical Communications (RSC Publishing). [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

How long can one store amino acids at room temperature? Quora. [Link]

-

Stability testing of existing active substances and related finished products - Scientific guideline. European Medicines Agency (EMA). [Link]

-

Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PubMed. [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 4. BOC Protection and Deprotection [bzchemicals.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. apexbt.com [apexbt.com]

- 12. Boc-Lys(Boc)-OSu ≥97.0% (calc. based on dry substance, C/N) | Sigma-Aldrich [sigmaaldrich.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Strategic Use of Boc-Ile-OSu in Advanced Bioconjugation

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of N-α-(tert-Butoxycarbonyl)-L-isoleucine N-hydroxysuccinimide ester (Boc-Ile-OSu). We will explore the fundamental principles of its reactivity, provide field-proven protocols for its use in bioconjugation, and discuss the strategic advantages of incorporating this reagent into complex biomolecular modification workflows. The causality behind experimental choices is emphasized to empower users to optimize these techniques for their specific research needs.

Introduction: Deconstructing Boc-Ile-OSu

Boc-Ile-OSu is a high-purity amino acid derivative that serves as a versatile tool in peptide synthesis and bioconjugation.[1][2] Its structure can be broken down into three key functional components, each with a distinct role:

-

The Isoleucine (Ile) Core: A hydrophobic amino acid that, once conjugated, can be used to probe or modify the hydrophobic character of a target biomolecule. It serves as the fundamental building block being attached.[3]

-

The N-hydroxysuccinimide (OSu) Ester: This is the workhorse of the molecule for bioconjugation. The OSu (or NHS) ester is a highly reactive functional group that displays excellent chemoselectivity for primary aliphatic amines, such as the N-terminus of a polypeptide or the ε-amino group of lysine residues.[][5] This reaction proceeds rapidly under mild, aqueous conditions to form a highly stable amide bond.[6]

-

The tert-Butoxycarbonyl (Boc) Group: A well-established protecting group for the α-amino group of the isoleucine.[] The Boc group is stable under the neutral to slightly basic conditions required for the OSu ester reaction but can be readily and selectively removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA).[5][8] This "masked" amine is the key to the reagent's utility in multi-step, orthogonal conjugation strategies.

This unique combination of a reactive ester and a protected amine makes Boc-Ile-OSu more than just a simple labeling reagent; it is a strategic linker for introducing a latent reactive site onto a biomolecule.

Table 1: Physicochemical Properties of Boc-Ile-OSu

| Property | Value | Source |

| CAS Number | 3392-08-3 | [9] |

| Molecular Formula | C₁₅H₂₄N₂O₆ | [10] |

| Molecular Weight | 328.36 g/mol | [9] |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in organic solvents (DMSO, DMF, Dioxane); Insoluble in water | [9][11] |

| Storage Conditions | -20°C, sealed in a dry, dark place | [9] |

Core Principles: The Chemistry of Amine-Reactive Conjugation

The primary application of Boc-Ile-OSu in bioconjugation relies on the robust and well-characterized reaction between an N-hydroxysuccinimide ester and a primary amine.

Mechanism of Action: Nucleophilic Acyl Substitution

The conjugation reaction is a nucleophilic acyl substitution.[] The deprotonated primary amine on a biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a benign leaving group and forming a new, stable amide bond.[] This linkage is effectively irreversible under typical physiological conditions.[]

Caption: Reaction mechanism of Boc-Ile-OSu with a primary amine.

Critical Reaction Parameters: The Causality Behind Experimental Choices

Optimizing the conjugation reaction requires careful control of several parameters. Understanding the reason for these conditions is critical for achieving high efficiency and reproducibility.

| Parameter | Recommended Range | Rationale & Justification |

| pH | 7.2 - 8.5 | Causality: The reaction's success is dictated by a delicate pH balance. The reacting amine must be in its deprotonated, nucleophilic state (-NH₂). Below pH ~7, the amine is increasingly protonated (-NH₃⁺), rendering it non-reactive.[6] Conversely, at pH values above 8.5, the rate of hydrolysis of the OSu ester increases significantly, where water molecules compete with the amine, reducing the yield of the desired conjugate.[5][6] |

| Buffer System | Phosphate, Bicarbonate, Borate, HEPES | Causality: The buffer itself must be non-nucleophilic. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target biomolecule for reaction with the OSu ester, quenching the reagent.[6] |

| Reagent Solvent | Anhydrous DMSO or DMF | Causality: Boc-Ile-OSu, like most NHS esters, is susceptible to hydrolysis and has poor aqueous solubility. It must be dissolved in a dry, water-miscible organic solvent immediately prior to addition to the aqueous reaction mixture to prevent premature degradation and ensure it is available for conjugation. |

| Temperature | 4°C to Room Temp. (25°C) | Causality: The reaction rate is balanced against the rate of hydrolysis. Room temperature reactions are faster (typically 1-2 hours), while reactions at 4°C are slower but can minimize hydrolysis over longer incubation periods (e.g., overnight), which can be beneficial for sensitive proteins.[6] |

Application Note 1: Two-Step Orthogonal Labeling of Proteins

This is the most powerful application of Boc-Ile-OSu, enabling the introduction of a protected amine onto a biomolecule. This new amine can be deprotected in a separate step and used for a second, different conjugation reaction.

Objective: To conjugate a fluorescent dye to a specific site on an antibody that is different from the lysine residues used for the initial modification.

Caption: Workflow for two-step orthogonal protein labeling.

Protocol 3.1: Covalent Attachment of Boc-Ile-OSu to a Protein

This protocol describes the first phase: creating the Boc-Ile-Protein conjugate.

Materials:

-

Protein/antibody of interest (e.g., IgG)

-

Boc-Ile-OSu (e.g., Sigma-Aldrich, Cat. No. B0892)[9]

-

Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.3[6]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification: Desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4

Procedure:

-

Protein Preparation:

-

Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing amines (like Tris), it must first be exchanged into the Reaction Buffer via dialysis or a desalting column.

-

-

Boc-Ile-OSu Reagent Preparation:

-

Rationale: This step must be performed immediately before use to prevent hydrolysis.

-

Prepare a 10 mg/mL stock solution of Boc-Ile-OSu in anhydrous DMSO. This corresponds to approximately 30.5 mM.

-

-

Conjugation Reaction:

-

Rationale: A molar excess of the labeling reagent is used to drive the reaction. A 10- to 20-fold molar excess of Boc-Ile-OSu over the protein is a good starting point for optimization.

-

Calculate the volume of the Boc-Ile-OSu stock solution needed to achieve the desired molar excess.

-

Add the calculated volume of Boc-Ile-OSu solution to the stirring protein solution. The final concentration of DMSO should ideally be less than 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if applicable.

-

-

Purification:

-

Rationale: It is crucial to remove all unreacted Boc-Ile-OSu and the NHS byproduct, as these can interfere with downstream steps.

-

Apply the reaction mixture to a desalting column pre-equilibrated with PBS, pH 7.4.

-

Collect the protein-containing fractions, which will elute in the void volume.

-

The purified Boc-Ile-Protein conjugate can be stored at 4°C or -20°C for later use.

-

Protocol 3.2: Deprotection and Secondary Labeling

This protocol describes the second phase: unmasking the amine and attaching a second molecule.

Materials:

-

Purified Boc-Ile-Protein conjugate from Protocol 3.1

-

Trifluoroacetic Acid (TFA)[12]

-

Neutralization Buffer: 1 M Phosphate Buffer, pH 8.0

-

Secondary labeling reagent (e.g., a fluorescent dye with an NHS ester group)

-

Purification columns as described above.

Procedure:

-

Boc Group Cleavage:

-

CAUTION: TFA is a strong, corrosive acid. Handle in a fume hood with appropriate personal protective equipment. The conditions for deprotection must be optimized to be harsh enough to remove the Boc group but mild enough to preserve protein integrity.[][13]

-

A common starting point is to treat the lyophilized Boc-Ile-Protein with a solution of 50-95% TFA in an appropriate scavenger-containing solvent (e.g., with 2.5% water, 2.5% triisopropylsilane) for 30-60 minutes at room temperature.[14]

-

Alternatively, for proteins in solution, carefully lower the pH with TFA. This requires extensive optimization.

-

-

Purification and Neutralization:

-

Immediately after deprotection, the TFA must be removed. For lyophilized protein, this can be done by precipitation with cold ether. For proteins in solution, rapid buffer exchange into a neutral buffer (PBS, pH 7.4) is required.

-

The resulting Ile-Protein now has newly exposed primary amines from the isoleucine residues.

-

-

Secondary Conjugation:

-

Adjust the pH of the Ile-Protein solution to 7.5-8.5 using the Neutralization Buffer.

-

Perform a second conjugation reaction by adding the secondary labeling reagent (e.g., an NHS-ester dye), following the principles outlined in Protocol 3.1 (steps 2-4).

-

-

Final Purification:

-

Purify the final, dual-labeled conjugate using a desalting column or other appropriate chromatographic method to remove the excess secondary label.

-

Characterize the final product using UV-Vis spectrophotometry to determine the degree of labeling for both modifications and SDS-PAGE to confirm integrity.[6]

-

Application Note 2: Building Block in Peptide Synthesis

Boc-Ile-OSu is a valuable reagent in solution-phase peptide synthesis or for the condensation of peptide fragments.[1][3]

Objective: To synthesize the dipeptide Boc-Ile-Ala-OMe.

Protocol:

-

Dissolve L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) in a suitable solvent like DMF.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in a slight molar excess to neutralize the hydrochloride salt and free the primary amine.

-

Add one molar equivalent of Boc-Ile-OSu to the reaction mixture.

-

Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Perform a standard aqueous workup to remove the base and NHS byproduct.

-

Purify the resulting crude product, Boc-Ile-Ala-OMe, using silica gel chromatography. The Boc group on the N-terminal isoleucine is now ready for cleavage to allow for further chain elongation.[5]

Trustworthiness: Self-Validating Systems & Characterization

Every protocol must include validation steps to ensure success.

-

Primary Conjugation Success: Can be confirmed by MALDI-TOF Mass Spectrometry. A mass increase corresponding to the addition of the Boc-Ile moiety (mass = 213.28 Da, from C₁₁H₁₉NO₃) for each modification should be observed.

-

Deprotection Success: Can be confirmed by reacting a small aliquot of the deprotected protein with a chromophoric NHS ester like NHS-biotin, followed by a Western blot using streptavidin-HRP. A signal will only appear if the Boc group was successfully removed.

-

Final Product Characterization: Use UV-Vis spectroscopy to determine the concentration of the protein (A₂₈₀) and the concentration of the conjugated molecule (at its specific absorbance maximum) to calculate the final Degree of Labeling (DOL).[6]

References

-

Hansen, R. A., & Märcher, A. (2022). One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]

-

Trmcic, M., & Rodriguez-Emmenegger, C. (2019). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry. NIH. Retrieved from [Link]

-

Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Download Table | shows the cleavage conditions for the Boc group. Retrieved from [Link]

-

ARKIVOC. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC. Retrieved from [Link]

-

PubChem. (n.d.). Boc-Ile-OSu. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Boc-L-isoleucine N-hydroxysuccinimide ester | 3392-08-3. Retrieved from [Link]

-

An, L., & T. A. S. (1996). Reactions of N-hydroxysulfosuccinimide active esters. Analytical Biochemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Gly-OSu: A Versatile Reagent for Bioconjugation and Targeted Therapies. Retrieved from [Link]

-

PubMed. (1985). The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent. Biochemical and Biophysical Research Communications. Retrieved from [Link]

-

ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butoxycarbonyl-L-isoleucine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. apexbt.com [apexbt.com]

- 3. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc-Ile-OSu =97.0 HPLC 3392-08-3 [sigmaaldrich.com]

- 10. Boc-Ile-OSu | C15H24N2O6 | CID 333451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]

- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 14. chempep.com [chempep.com]

Application Notes and Protocols for Peptide Labeling and Modification Using Boc-Ile-OSu

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-α-(tert-Butoxycarbonyl)-L-isoleucine N-hydroxysuccinimide ester (Boc-Ile-OSu) for peptide labeling and modification. This document offers in-depth technical guidance, detailed experimental protocols, and expert insights to ensure successful and reproducible outcomes.

Introduction: The Strategic Role of Boc-Ile-OSu in Peptide Chemistry

Boc-Ile-OSu is a critical reagent in peptide chemistry, serving as a cornerstone for the precise introduction of a Boc-protected isoleucine residue onto a peptide or molecule of interest.[1][2] The strategic design of this compound combines two key chemical moieties: the tert-butyloxycarbonyl (Boc) protecting group and the N-hydroxysuccinimide (OSu) ester.

-

The Boc Protecting Group: The Boc group provides a robust yet readily cleavable shield for the α-amino group of isoleucine.[3][4] Its stability under a wide range of reaction conditions, except for acidic environments, allows for selective reactions at other sites of the target molecule.[5] The removal of the Boc group is typically achieved with mild acids like trifluoroacetic acid (TFA), regenerating the primary amine for subsequent synthetic steps.[6][7]

-

The N-hydroxysuccinimide (OSu) Ester: The OSu ester is a highly efficient activating group for the carboxyl function of the isoleucine.[2] This activation facilitates a facile nucleophilic attack by primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[8][9] This reaction is highly efficient and proceeds under mild conditions, minimizing the risk of side reactions.[2]

The combination of these features makes Boc-Ile-OSu an invaluable tool for applications ranging from the synthesis of therapeutic peptides and peptide libraries to the modification of proteins for biochemical studies.[1][2]

Core Principles and Mechanistic Insights

The fundamental reaction involves the aminolysis of the NHS ester by a primary amine on the target peptide. This process is in competition with the hydrolysis of the NHS ester in aqueous environments. Understanding and controlling these competing reactions is paramount for achieving high labeling efficiency.

The Chemistry of Amine-Reactive Labeling

The primary amino groups of peptides (N-terminus and lysine side chains) are excellent nucleophiles at appropriate pH values. They attack the electrophilic carbonyl carbon of the Boc-Ile-OSu, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Diagram: Reaction of Boc-Ile-OSu with a Peptide

Caption: Workflow of peptide labeling with Boc-Ile-OSu.

The Competing Hydrolysis Reaction

In aqueous solutions, water molecules can also act as nucleophiles and attack the NHS ester, leading to its hydrolysis.[8] This reaction regenerates the Boc-isoleucine carboxylic acid and NHS, rendering the labeling reagent inactive. The rate of hydrolysis is significantly influenced by pH, increasing dramatically at alkaline pH due to the higher concentration of hydroxide ions.[8][10]

Experimental Protocols

The following protocols are designed to provide a robust starting point for the use of Boc-Ile-OSu. Optimization may be necessary depending on the specific peptide and experimental goals.

Materials and Reagents

-

Boc-Ile-OSu: (CAS: 3392-08-3)[11][12] Store desiccated at -20°C.[2][13]

-

Peptide of Interest: With at least one primary amine available for labeling.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve Boc-Ile-OSu. Ensure it is amine-free.[9]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5.[9] Avoid buffers containing primary amines (e.g., Tris or glycine).[10]

-

Quenching Solution: (Optional) e.g., 1 M Tris-HCl, pH 8.0.

-

Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly recommended.[14]

-

Analytical Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) for characterization.[15]

Protocol for Peptide Labeling in Solution

This protocol details the steps for labeling a peptide with Boc-Ile-OSu in a solution-phase reaction.

Step 1: Preparation of Reagents

-

Peptide Solution: Dissolve the peptide in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

-

Boc-Ile-OSu Stock Solution: Immediately before use, prepare a concentrated stock solution of Boc-Ile-OSu (e.g., 10-50 mg/mL) in anhydrous DMF or DMSO.[9] Rationale: NHS esters have limited stability in aqueous solutions and should be dissolved in an organic solvent immediately prior to use to minimize hydrolysis.[8][10]

Step 2: Labeling Reaction

-

Add a 5- to 20-fold molar excess of the Boc-Ile-OSu stock solution to the peptide solution. The optimal ratio should be determined empirically. Rationale: A molar excess of the labeling reagent drives the reaction towards the formation of the labeled peptide and compensates for any hydrolysis of the NHS ester.

-

Gently mix the reaction mixture and incubate at room temperature for 1-4 hours or overnight on ice.[9] The reaction progress can be monitored by RP-HPLC.

Step 3: Quenching the Reaction (Optional)

-

To stop the reaction, a quenching reagent with a primary amine, such as Tris-HCl, can be added to a final concentration of 50-100 mM. This will react with any excess Boc-Ile-OSu.

Step 4: Purification of the Labeled Peptide

-

The primary method for purifying the Boc-labeled peptide is RP-HPLC.[14] A C18 column is typically suitable for most peptides.

-

Use a gradient of acetonitrile in water, both containing 0.1% TFA. The Boc group increases the hydrophobicity of the peptide, which will result in a longer retention time compared to the unlabeled peptide.[14]

Step 5: Characterization

-

Confirm the successful labeling and the purity of the final product using mass spectrometry.[15] The mass of the labeled peptide should increase by the mass of the Boc-isoleucine moiety (C11H19NO3), which is 215.28 Da.

Protocol for Boc Deprotection

To expose the newly introduced isoleucine's amino group for further modification, the Boc group can be removed.

Step 1: Lyophilize the Purified Peptide

-

Ensure the purified, Boc-labeled peptide is free of solvents from the purification step by lyophilization.

Step 2: Acidic Cleavage

-

Prepare a cleavage cocktail of 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or water.[6] If the peptide contains sensitive residues like Tryptophan or Methionine, scavengers such as triisopropylsilane (TIPS) and water (e.g., 95% TFA, 2.5% water, 2.5% TIPS) should be included to prevent side reactions.[7]

-

Dissolve the lyophilized peptide in the cleavage cocktail and incubate for 1-2 hours at room temperature.

-

Remove the TFA by rotary evaporation or by precipitating the peptide with cold diethyl ether.

Step 3: Purification and Characterization

-

Wash the precipitated peptide with cold diethyl ether and then purify by RP-HPLC.

-

Confirm the complete removal of the Boc group by mass spectrometry. The mass of the peptide will decrease by 100.12 Da (the mass of the tert-butoxycarbonyl group).

Data Presentation and Interpretation

Table 1: Key Parameters for Boc-Ile-OSu Labeling

| Parameter | Recommended Range | Rationale |

| pH | 8.3 - 8.5 | Optimal for deprotonation of primary amines while minimizing NHS ester hydrolysis.[9] |

| Molar Ratio (Boc-Ile-OSu:Peptide) | 5:1 to 20:1 | Drives the reaction to completion and compensates for hydrolysis. |

| Reaction Time | 1 - 4 hours at RT or overnight on ice | Allows for sufficient reaction completion.[9] |

| Solvent for Boc-Ile-OSu | Anhydrous DMF or DMSO | Ensures solubility and minimizes premature hydrolysis.[8][10] |

Table 2: Expected Mass Shifts in Mass Spectrometry

| Modification | Expected Mass Change (Da) | Explanation |

| Boc-Ile Labeling | + 215.28 | Addition of one Boc-isoleucine moiety. |

| Boc Deprotection | - 100.12 | Removal of the tert-butoxycarbonyl group. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Hydrolysis of Boc-Ile-OSu- Suboptimal pH- Insufficient molar excess of labeling reagent | - Prepare fresh Boc-Ile-OSu stock solution immediately before use.- Ensure the reaction buffer pH is between 8.3 and 8.5.- Increase the molar ratio of Boc-Ile-OSu to the peptide. |

| Multiple Labeled Products | - Multiple primary amines on the peptide (e.g., N-terminus and multiple lysines) | - This is an expected outcome if multiple sites are available. If site-specific labeling is desired, orthogonal protection strategies for other amines are required. |

| Incomplete Boc Deprotection | - Insufficient reaction time with TFA- Inactive TFA | - Increase the incubation time with the TFA cleavage cocktail.- Use fresh, high-purity TFA. |

| Side Product Formation during Deprotection | - Alkylation of sensitive residues by carbocations formed during Boc cleavage | - Add scavengers (e.g., TIPS, water, thioanisole) to the TFA cleavage cocktail.[7] |

Conclusion

Boc-Ile-OSu is a highly effective and versatile reagent for the site-specific modification and labeling of peptides. By understanding the underlying chemical principles and carefully controlling reaction conditions, particularly pH, researchers can achieve high yields of precisely modified peptides. The protocols and guidelines presented in this document serve as a robust foundation for the successful application of Boc-Ile-OSu in a wide array of research and development endeavors.

References

- BenchChem. (2025). A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.

- Sigma-Aldrich. Boc Resin Cleavage Protocol.

- Oreate AI Blog. (2026). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis.

- National Center for Biotechnology Information. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.

- Thermo Fisher Scientific. Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.

- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.

- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- BenchChem. (2025). Technical Support Center: Purification of Peptides Containing Boc-L-Ala-OH-2-钩C.

- ChemPep. Boc Solid Phase Peptide Synthesis.

- J&K Scientific LLC. Boc-L-isoleucine N-hydroxysuccinimide ester | 3392-08-3.

- National Center for Biotechnology Information. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- PubChem. Boc-Ile-OSu.

- (2028). Boc-L-Leu-OSu: A Crucial Reagent for Peptide Synthesis Research.

- APExBIO. Boc-Ile-Osu - High-Purity Amino Acid Derivative.

- ChemScene. 3392-08-3 | Boc-Ile-OSu.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. nbinno.com [nbinno.com]

- 3. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Boc-Ile-OSu | C15H24N2O6 | CID 333451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. apexbt.com [apexbt.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-Ile-OSu

Welcome to the technical support center for troubleshooting peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with low coupling efficiency, particularly when incorporating the sterically hindered amino acid Isoleucine using its Boc-protected N-hydroxysuccinimide ester (Boc-Ile-OSu). This resource provides in-depth, experience-driven advice to diagnose and resolve these common but often frustrating issues in solid-phase peptide synthesis (SPPS).

Introduction: The Challenge of Sterically Hindered Residues

Isoleucine, with its β-branched side chain, is a notoriously "difficult" amino acid to incorporate into a growing peptide chain.[1][2] This steric bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin, leading to sluggish and often incomplete coupling reactions.[2] When using a pre-activated ester like Boc-Ile-OSu, these challenges can be magnified if reaction conditions are not optimized. Low coupling efficiency results in the formation of deletion sequences (peptides missing the intended isoleucine residue), which are often difficult to separate from the target peptide, ultimately impacting overall yield and purity.[2][3][4]

This guide will walk you through a logical troubleshooting process, from identifying the symptoms of poor coupling to implementing effective solutions.

FAQs: Quick Answers to Common Problems

Q1: How do I know if I have a low coupling efficiency problem?

A positive qualitative ninhydrin (Kaiser) test after the coupling step is the most immediate indicator.[1][4][5] This test detects free primary amines on the resin, which should be absent after a successful coupling. A persistent blue or purple color on the resin beads signifies that a significant number of N-terminal amines have not reacted.[1][5] Upon completion of the synthesis, analysis of the crude peptide by mass spectrometry (MS) can reveal a significant peak corresponding to the mass of the target peptide minus the mass of the isoleucine residue (a deletion sequence).[6]

Q2: Is Boc-Ile-OSu less reactive than other activated forms of Boc-Ile?

While N-hydroxysuccinimide (NHS) esters like Boc-Ile-OSu are widely used, their reactivity can sometimes be insufficient for highly demanding, sterically hindered couplings compared to in-situ activation methods.[7] Reagents like HATU, HBTU, or HCTU generate more reactive OAt or OBt esters in the reaction mixture, which can be more effective at overcoming the steric barrier presented by isoleucine.[7][8]

Q3: Can the age or storage of my Boc-Ile-OSu affect its performance?

Absolutely. NHS esters are susceptible to hydrolysis. Improper storage in a non-desiccated environment or at temperatures above the recommended -20°C can lead to degradation of the reagent, reducing its activity.[9][10][11] Always use fresh, properly stored reagents for critical couplings.

Q4: What is "double coupling" and when should I use it?

Double coupling is the simple and effective strategy of repeating the coupling step with a fresh solution of the activated amino acid and reagents.[1][7] This is a highly recommended first-line approach for sterically hindered residues like isoleucine to help drive the reaction to completion.[1][7]

In-Depth Troubleshooting Guides

Issue 1: Positive Ninhydrin Test After Coupling with Boc-Ile-OSu

A positive ninhydrin test is a clear sign of unreacted amines. Let's break down the potential causes and solutions.

Workflow for Diagnosing and Resolving Incomplete Coupling

Caption: Strategy for mitigating deletion sequences.

Possible Cause: Insufficient Coupling Completion

The root cause is the same as in Issue 1, but the problem was not detected during synthesis.

Solutions:

-

Prophylactic Double Coupling: For all future syntheses involving isoleucine or other hindered amino acids, preemptively perform a double coupling without waiting for a positive ninhydrin test. This is a robust strategy to maximize the incorporation of difficult residues.

-

Capping: After the coupling step (and subsequent washes), treat the resin with a highly reactive, unhindered acylating agent like acetic anhydride in the presence of a base like DIPEA or pyridine. [5]This will permanently "cap" any unreacted N-terminal amines by acetylating them. Capped sequences are typically much easier to separate from the full-length target peptide during purification than deletion sequences that are only one amino acid shorter.

Protocol 2: Acetic Anhydride Capping

This protocol is performed immediately after the coupling and washing steps.

-

Wash the resin several times with DMF.

-

Prepare the capping solution: a mixture of acetic anhydride (e.g., 50 equivalents based on resin substitution) and a base like DIPEA or pyridine (50 equivalents) in DMF.

-

Add the capping solution to the resin and agitate gently for 30 minutes at room temperature. [5]4. Drain the capping solution and wash the resin thoroughly with DMF and DCM to prepare for the next deprotection step.

-

A confirmatory ninhydrin test should be completely negative (clear/colorless) after this step. [5]

Data Summary: Coupling Reagent Effectiveness

The choice of coupling reagent is paramount when dealing with sterically hindered amino acids. While Boc-Ile-OSu is a pre-activated ester, comparing its relative efficacy to in situ generated active esters is useful for troubleshooting.

| Coupling Reagent Class | Example Reagents | Relative Efficiency for Hindered Residues | Key Considerations |

| NHS Ester (Pre-activated) | Boc-Ile-OSu | Moderate | Convenient but may lack reactivity for difficult couplings. Susceptible to hydrolysis. |

| Carbodiimides | DCC, DIC (+ HOBt/Oxyma) | Low to Moderate | Often insufficient for hindered couplings. [6][7]Risk of racemization and side reactions. [1][12] |

| Uronium/Aminium Salts | HBTU, TBTU, HCTU, HATU, COMU | High to Very High | Highly effective. [6][7]HATU and HCTU are generally considered the most powerful. [6][7][8]COMU offers high reactivity with an improved safety profile. [8][13] |

| Phosphonium Salts | PyBOP, PyAOP | High | Very effective reagents for overcoming steric barriers. [6][7]PyAOP is more reactive than PyBOP. [7] |

| Acyl Fluorides | TFFH, BTFFH | Very High | Generates highly reactive acyl fluorides, ideal for extremely hindered couplings where other methods fail. [7][13][14] |

Final Recommendations

When facing low coupling efficiency with Boc-Ile-OSu, a systematic approach is key.

-

Verify Reagent Quality: Ensure your Boc-Ile-OSu is fresh and has been stored correctly.

-

Implement Double Coupling: This should be the default strategy for incorporating isoleucine and other bulky residues.

-

Optimize Solvents: Switch from DMF to NMP or use solvent mixtures to combat aggregation.

-

Consider Capping: If deletion sequences persist, introduce a capping step to simplify final purification.

-

Upgrade Your Chemistry: For maximum efficiency and reliability, consider switching from the pre-activated NHS ester to an in situ activation strategy using Boc-Ile-OH with a potent coupling reagent like HATU or HCTU.

By understanding the underlying causes of poor coupling and applying these field-proven strategies, you can significantly improve the success rate of your peptide synthesis campaigns.

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801.

- Packman, L. C. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)

- Nielsen, C. S., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 479-484.

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Peptide synthesis. Retrieved from [Link]

- Chen, Y., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(8), 1162–1169.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- Li, J., et al. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science, 14(25), 6846–6854.

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

- Kumar, A., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry Letters and Reviews, 14(1), 125-135.

-

Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

-

GenScript. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

-

ChemRxiv. (2023). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Molecules. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem. (n.d.). Boc-Ile-OSu. Retrieved from [Link]

-

National Institutes of Health. (2012). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

-

Reddit. (2021, June 20). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. apexbt.com [apexbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc-Ile-OSu =97.0 HPLC 3392-08-3 [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]